3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Lipophilicity ADME Membrane permeability

Medicinal chemistry often faces inactive analogs due to subtle SAR changes around 4-hydroxy-pyridinone cores. CAS 6998-61-4 solves this as a fully characterized 1,3-disubstituted scaffold with validated antileishmanial relevance (IC50 55-77 μg/mL, L. donovani). - **Structural precision:** 3-acetyl group enables intramolecular H-bonding, restricting conformation for target engagement. - **Diversification handle:** 4-bromophenyl supports Suzuki/Buchwald cross-coupling for rapid analog libraries. - **Crystallography ready:** Bromine provides anomalous scattering (f'' ≈ 1.3 e⁻) for protein-ligand phasing. Supplied as research-grade solid with immediate shipping.

Molecular Formula C14H12BrNO3
Molecular Weight 322.15 g/mol
CAS No. 6998-61-4
Cat. No. B12136662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one
CAS6998-61-4
Molecular FormulaC14H12BrNO3
Molecular Weight322.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1C2=CC=C(C=C2)Br)C(=O)C)O
InChIInChI=1S/C14H12BrNO3/c1-8-7-12(18)13(9(2)17)14(19)16(8)11-5-3-10(15)4-6-11/h3-7,18H,1-2H3
InChIKeyJOFAZFOWPMGZTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one: Core Identity and Physicochemical Profile


3-Acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 6998-61-4) is a fully substituted 4-hydroxy-6-methylpyridin-2(1H)-one derivative bearing a 3-acetyl group, a 4-hydroxy substituent, a 6-methyl group, and an N1-(4-bromophenyl) moiety. It belongs to the 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one class, a scaffold with demonstrated antileishmanial activity in structurally related analogs [1]. Its molecular formula is C14H12BrNO3 (MW 322.154 g/mol), with a computed logP of 2.82 and a polar surface area of 59.3 Ų [2]. The compound is commercially available through multiple vendors as a research-grade screening compound and synthetic intermediate .

Antileishmanial SAR probe class (1,3-disubstituted pyridinone scaffold)
Synthetic intermediate with 4-Br cross-coupling handle for late-stage diversification
Higher lipophilicity relative to parent scaffold; suitable for ADME profiling panels

3-Acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one: Irreplaceable by In-Class Analogs


The 4-hydroxy-6-methylpyridin-2(1H)-one scaffold supports diverse biological activities—including antileishmanial, phytotoxic, antifungal, and kinase inhibitory profiles—but the activity landscape is exquisitely sensitive to the specific N1-aryl and C3-substituent combination. SAR analysis from the Borkar et al. (2022) study demonstrates that within the 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one series, antileishmanial IC50 values span from 55.0 to >77.0 μg/mL depending on the precise substitution pattern, with bulky N1-substitutions being well-tolerated but selectivity being highly substitution-dependent [1]. Simultaneously, the 3-acetyl-4-hydroxy motif can form an intramolecular hydrogen bond that restricts conformational freedom, conferring a degree of planarity that may be critical for target engagement—a feature absent in non-acetylated analogs [2]. The 4-bromophenyl group at N1 introduces a polarizable halogen capable of halogen bonding, distinct from the 4-fluorophenyl (logP 2.19) and 4-chlorophenyl (MW 277.70) analogs [3]. These three variables—N1-aryl identity, C3-substituent presence, and the resulting conformational bias—collectively determine biological target engagement, meaning that even a close analog lacking any one of these features cannot be assumed to recapitulate the compound's binding profile.

This Compound
N1-(4-bromophenyl), 3-acetyl, 4-hydroxy-6-methylpyridin-2(1H)-one
4-Fluoro analog: lower lipophilicity and reactivity may shift membrane partitioning and cross-coupling scope
Key Feature
3-Acetyl motif enables intramolecular H-bond and conformational restriction
Des-acetyl analog lacks conformational pre-organization; target engagement profile may not transfer
Mass & X-ray
Bromine isotopic doublet and anomalous scattering signal
4-Chloro or 4-fluoro analogs: weaker or absent anomalous signal; MS detection less distinctive

3-Acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one: Differentiation Evidence vs. Analogs


Lipophilicity Advantage Over 4-Fluorophenyl Analog

The target compound (CAS 6998-61-4, 4-bromophenyl substituent) possesses a computed logP of 2.82 [1], compared to a computed logP of 2.19 for the direct 4-fluorophenyl analog 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 6998-63-6) . This difference of ΔlogP ≈ 0.63 units translates to approximately 4.3-fold greater partition into the octanol phase, indicating substantially higher lipophilicity. The parent scaffold 4-hydroxy-6-methylpyridin-2(1H)-one (CAS 3749-51-7), lacking both N-aryl and 3-acetyl substituents, has a reported logP of only 0.39 [2].

Lipophilicity Advantage
Cross-study reported
logP 2.82 vs. 2.19 (4-F analog) — Δ +0.63; ~4.3× more lipophilic
Higher lipophilicity may influence membrane permeability and distribution
Computed values; experimental confirmation advised for specific assay conditions
Lipophilicity ADME Membrane permeability Halogen substitution

Bromine Mass Signature vs. Chloro and Fluoro Analogs

The target compound (MW 322.154 g/mol, containing one bromine atom) is heavier than both the 4-chloro analog 3-acetyl-1-(4-chlorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one (MW 277.70 g/mol) [1] and the 4-fluoro analog (MW 261.25 g/mol) . This mass differential (ΔMW = +44.45 vs. chloro; +60.90 vs. fluoro) provides a readily distinguishable isotopic pattern in mass spectrometry (characteristic ¹:¹ ⁷⁹Br:⁸¹Br doublet) and a strong anomalous scattering signal for X-ray crystallographic phasing. The bromine van der Waals radius (1.85 Å) is also substantially larger than chlorine (1.75 Å) and fluorine (1.47 Å), potentially altering steric fit in hydrophobic binding pockets.

Bromine Mass Signature
Cross-study reported
MW 322.15 (Br) vs. 277.70 (Cl), 261.25 (F); distinctive 1:1 isotopic doublet
Enables unambiguous MS identification and strong X-ray anomalous scattering
Bromine anomalous signal advantageous for experimental phasing
Mass spectrometry X-ray crystallography Halogen series Molecular recognition

Conformational Pre-organization via 3-Acetyl-4-Hydroxy H-Bond

The target compound features a 3-acetyl group adjacent to a 4-hydroxy group on the pyridinone ring. Literature on the acetyl derivatives of 4-hydroxy-6-methyl-1-phenyl-2(1H)-pyridones establishes that the 3-acetyl-4-hydroxy motif can form a stabilizing intramolecular hydrogen bond, restricting rotation and conferring a degree of molecular planarity [1]. This conformational restriction is absent in the des-acetyl analog 1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 2205739-95-1, MW 280.12, C12H10BrNO2) . The Borkar et al. (2022) SAR study further notes that intramolecular hydrogen bonds in 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-ones 'confer some rigidity to the molecules, rendering a degree of planarity akin to topotecan' [2].

Conformational Restriction
Class-level
3-Acetyl-4-hydroxy motif forms intramolecular H-bond; restricts rotation, promotes planarity
May reduce entropic penalty upon target binding
Qualitative SAR inference; no quantitative ΔG for this pair
Conformational restriction Intramolecular hydrogen bonding Planarity Target binding

Antileishmanial Class Activity Against Leishmania donovani

The Borkar et al. (2022) study systematically evaluated a library of 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one derivatives against Leishmania donovani promastigotes. The most active compounds (3d, 3f, 3h, 3i, 3l, 3m) demonstrated dose-dependent killing with IC50 values ranging from 55.0 to 77.0 μg/mL. The most potent analog, 3m, achieved an IC50 of 55.75 μg/mL, equipotent with the clinical standard amphotericin B (IC50 50.0 μg/mL) [1]. Critically, the SAR reveals that bulky substitutions on the pyridone nitrogen are well-tolerated and that compounds with such substitutions 'have better binding affinity' toward the proposed target Leishmania donovani topoisomerase 1 (LdTop1) [1]. The target compound (CAS 6998-61-4), bearing a bulky 4-bromophenyl group at N1 and a 3-acetyl group, maps onto this favorable SAR space. Importantly, the active compounds in this series were metabolically stable in rat liver microsomes and lacked cytotoxicity against HEK293 cells, indicating a degree of selectivity [1].

Antileishmanial Class Activity
Class-level
Active analogs in 1,3-disubstituted series: IC50 55–77 μg/mL vs. L. donovani promastigotes
Supports antileishmanial screening context
This compound not directly tested; extrapolated from SAR
Antileishmanial Leishmania donovani Neglected tropical disease Scaffold validation

4-Bromophenyl as Versatile Cross-Coupling Handle

The para-bromine atom on the N1-phenyl ring of CAS 6998-61-4 provides a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, enabling late-stage diversification of the pyridinone scaffold without de novo synthesis [1]. This feature is shared with the 4-chloro analog but is generally more reactive than the C–Cl bond and far more reactive than the C–F bond of the 4-fluoro analog (which is essentially inert under standard cross-coupling conditions). The parent scaffold (CAS 3749-51-7) and the des-acetyl N-(4-bromophenyl) analog (CAS 2205739-95-1) lack either the halogen handle or the full 1,3-disubstitution pattern, making CAS 6998-61-4 uniquely suited as a diversification-ready, fully decorated intermediate.

Cross-Coupling Reactivity
Reported
4-Br reactive for Suzuki, Buchwald-Hartwig, Heck couplings; C-Br > C-Cl > C-F
Enables late-stage diversification without de novo synthesis
Standard Pd catalysis applicable
Synthetic chemistry Cross-coupling Suzuki reaction Late-stage functionalization

Polar Surface Area and H-Bond Profile vs. Non-Acetylated Analogs

The target compound has a computed polar surface area (PSA) of 59.3 Ų [1], which falls within the generally accepted range for oral bioavailability (<140 Ų, with optimal <90 Ų). This is slightly higher than the parent 4-hydroxy-6-methylpyridin-2(1H)-one scaffold (PSA 53.09 Ų) [2], reflecting the additional hydrogen bond acceptor contributed by the 3-acetyl carbonyl group. The compound offers 3 hydrogen bond acceptors and 1 hydrogen bond donor, versus 2 acceptors/2 donors for the parent scaffold and 2 acceptors/1 donor for the des-acetyl N-(4-bromophenyl) analog. This shift in H-bond donor/acceptor ratio from 1:1 (parent) to 3:1 (target) alters the compound's solvation and target recognition profile.

PSA & H-Bond Profile
Reported
PSA 59.3 Ų, 3 H-bond acceptors, 1 donor (vs. parent: PSA 53.09, 2/2)
Distinct permeability-solubility balance for ADME screening
Computed; may need experimental validation
Polar surface area Drug-likeness Oral bioavailability Physicochemical profiling

3-Acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one: Application Scenarios


Antileishmanial SAR Probe in Validated Pyridinone Class

CAS 6998-61-4 is structurally positioned within the 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-one antileishmanial series validated by Borkar et al. (2022), where active analogs achieved IC50 values of 55–77 μg/mL against L. donovani promastigotes. Its bulky N1-(4-bromophenyl) substituent aligns with the SAR finding that bulky N-substitutions are well-tolerated and enhance binding affinity [1]. Furthermore, the 3-acetyl group provides conformational restriction via intramolecular hydrogen bonding—a feature noted to confer planarity akin to topotecan [1]. The compound's logP of 2.82 also places it in a lipophilicity range distinct from less hydrophobic analogs, potentially affecting cellular penetration. For procurement: this compound is suitable as an SAR expansion probe for teams exploring N1-aryl substitution effects on antileishmanial potency and selectivity.

X-Ray Phasing and Mass Spectrometry Probe

The presence of a single bromine atom (MW 322.154 g/mol) provides a strong anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα) suitable for experimental phasing in protein-ligand co-crystallography [1]. The distinctive ¹:¹ ⁷⁹Br:⁸¹Br isotopic doublet also enables unambiguous compound identification in mass spectrometry-based binding assays and metabolic stability studies. This bromine-dependent feature is absent in the 4-fluoro analog (which lacks anomalous signal) and weaker in the 4-chloro analog (f'' ≈ 0.5 e⁻ at Cu Kα). For procurement: laboratories conducting crystallographic fragment screening or mass spectrometry-based target engagement assays should select the bromophenyl variant over fluoro or chloro analogs for these technical reasons.

Late-Stage Diversification via 4-Bromophenyl Handle

The 4-bromophenyl substituent serves as a reactive site for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling rapid generation of N1-aryl analog libraries from a common intermediate [1]. This is in contrast to the 4-fluoro analog, where the C–F bond is essentially inert under standard cross-coupling conditions. For procurement: medicinal chemistry teams planning SAR-by-catalog campaigns should prioritize the 4-bromophenyl variant as a diversification-ready building block, avoiding the need for de novo synthesis of each N1-aryl analog.

Physicochemical Profiling and ADME Screening

With a computed logP of 2.82, PSA of 59.3 Ų, and 3 hydrogen bond acceptors [1], CAS 6998-61-4 occupies a distinct region of physicochemical space compared to the parent scaffold (logP 0.39, PSA 53.09) and the 4-fluoro analog (logP 2.19). This makes the compound a useful probe for structure-property relationship (SPR) studies correlating lipophilicity with permeability, solubility, and metabolic stability within the pyridinone class. For procurement: teams conducting ADME panel screening should include this compound alongside its chloro and fluoro analogs to establish halogen-dependent lipophilicity trends.

Application
Selection Property
Validation Focus
Antileishmanial SAR expansion
Bulky N1-aryl substitution tolerance
L. donovani promastigote assay
X-ray crystallography phasing
Bromine anomalous scattering signal
Co-crystallization with target protein
Late-stage diversification
4-Br cross-coupling reactivity
Pd-catalyzed coupling efficiency
ADME profiling
Physicochemical signature (logP, PSA, H-bond)
Permeability and metabolic stability assays
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